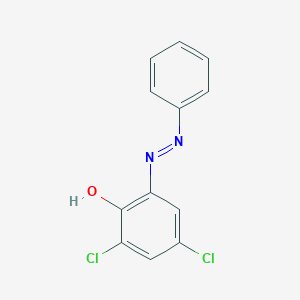
Copper;oxolead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;oxolead is a compound that combines copper and lead with oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper;oxolead can be synthesized through various methods, including the reaction of copper and lead oxides under controlled conditions. One common method involves heating a mixture of copper(II) oxide and lead(II) oxide in a furnace at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale furnaces and reactors. The process involves the careful mixing of copper and lead oxides, followed by heating in a controlled environment. The resulting compound is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;oxolead undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.
Applications De Recherche Scientifique
Copper;oxolead has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of copper;oxolead involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;oxolead can be compared with other similar compounds, such as:
Copper(II) oxide: A compound with similar oxidation properties.
Lead(II) oxide: Shares some chemical properties with this compound.
Copper(II) chloride: Another copper compound with distinct chemical behavior.
Uniqueness
This compound is unique due to its combination of copper and lead, which imparts specific chemical and physical properties not found in other compounds
Propriétés
Numéro CAS |
115493-79-3 |
|---|---|
Formule moléculaire |
CuOPb |
Poids moléculaire |
287 g/mol |
Nom IUPAC |
copper;oxolead |
InChI |
InChI=1S/Cu.O.Pb |
Clé InChI |
RCCZAUNXYIMXKW-UHFFFAOYSA-N |
SMILES canonique |
O=[Pb].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
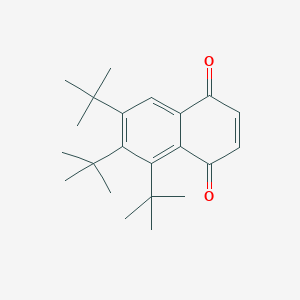

![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
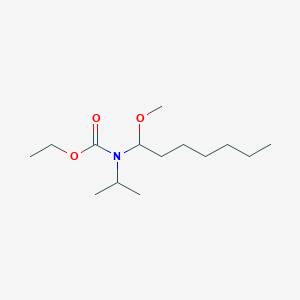
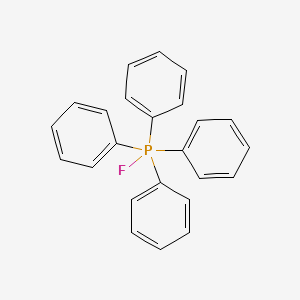
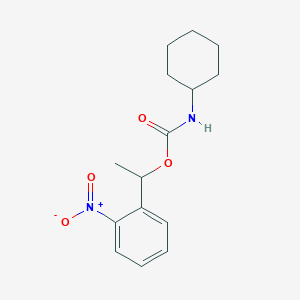
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
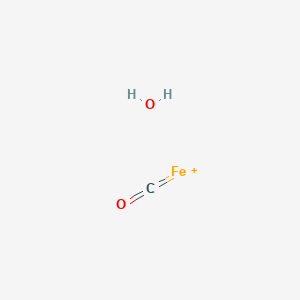
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
